molecular formula C8H2F5N B1430242 2,4-Difluoro-3-(trifluoromethyl)benzonitrile CAS No. 1440535-21-6

2,4-Difluoro-3-(trifluoromethyl)benzonitrile

Cat. No.: B1430242
CAS No.: 1440535-21-6
M. Wt: 207.1 g/mol
InChI Key: FEAFTLMBXARNRM-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a trifluoromethyl group on a benzene ring, along with a nitrile group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-(trifluoromethyl)benzonitrile typically involves multiple steps, starting with the fluorination of a suitable precursor. One common method is the direct fluorination of 3-(trifluoromethyl)benzonitrile using a fluorinating agent such as xenon difluoride (XeF₂) or cobalt trifluoride (CoF₃). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. Advanced fluorination techniques, such as electrochemical fluorination, can be employed to achieve high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted positions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: 2,4-Difluoro-3-(trifluoromethyl)benzoic acid or 2,4-Difluoro-3-(trifluoromethyl)benzamide.

  • Reduction: 2,4-Difluoro-3-(trifluoromethyl)benzylamine.

  • Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,4-Difluoro-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the effects of fluorination on biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 2,4-Difluoro-3-(trifluoromethyl)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)benzonitrile

  • 3,4-Difluoro-2-(trifluoromethyl)benzonitrile

  • 2,6-Difluoro-3-(trifluoromethyl)benzonitrile

Uniqueness: 2,4-Difluoro-3-(trifluoromethyl)benzonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of fluorine atoms at the 2 and 4 positions, along with the trifluoromethyl group at the 3 position, provides distinct electronic and steric effects compared to other similar compounds.

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Properties

IUPAC Name

2,4-difluoro-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5N/c9-5-2-1-4(3-14)7(10)6(5)8(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAFTLMBXARNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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